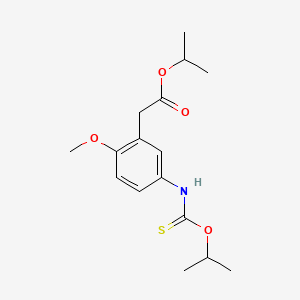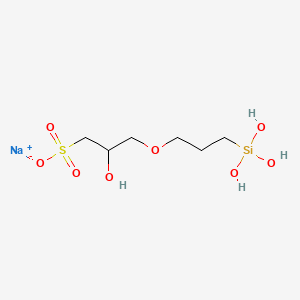
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate is a unique organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form stable bonds with both organic and inorganic substrates, making it highly versatile in various applications. It is often used in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate typically involves the reaction of 3-(trihydroxysilyl)propylamine with 2-hydroxy-3-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: This compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: It is used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate involves the formation of stable covalent bonds with both organic and inorganic substrates. The trihydroxysilyl group allows for strong interactions with inorganic surfaces, while the sulfonate group can interact with organic molecules. This dual functionality enables the compound to act as a bridge between different types of materials, enhancing their overall properties.
Comparación Con Compuestos Similares
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate can be compared with other similar compounds such as:
3-(Trihydroxysilyl)propanesulfonic acid: This compound lacks the sodium ion but has similar silane and sulfonate functionalities.
Sodium 3-(trihydroxysilyl)propylsulfonate: Similar in structure but differs in the position of the hydroxyl group. The uniqueness of this compound lies in its specific combination of functional groups, which provides enhanced versatility and performance in various applications.
Propiedades
Número CAS |
88684-04-2 |
|---|---|
Fórmula molecular |
C6H15NaO8SSi |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonate |
InChI |
InChI=1S/C6H16O8SSi.Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;/h6-7,11-13H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
FWOXFVYHZDYFCX-UHFFFAOYSA-M |
SMILES canónico |
C(COCC(CS(=O)(=O)[O-])O)C[Si](O)(O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


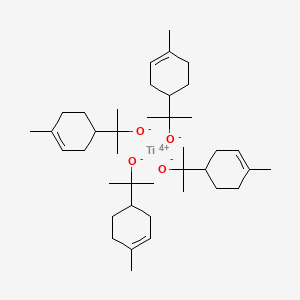
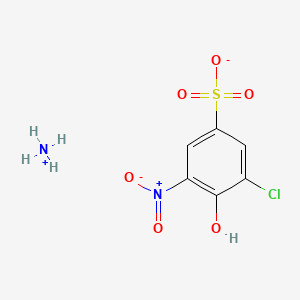
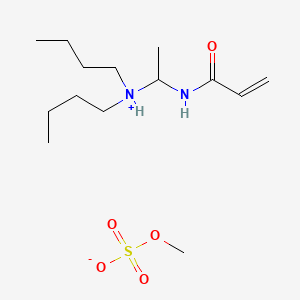
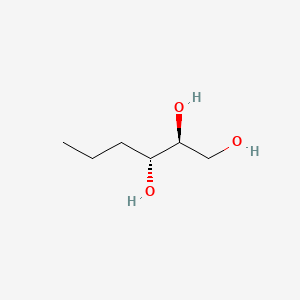

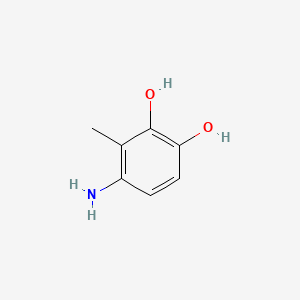

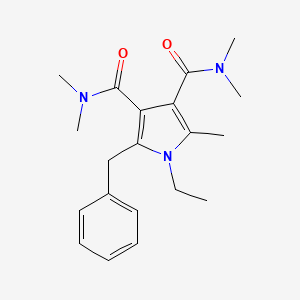

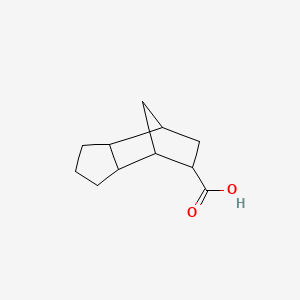
![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
